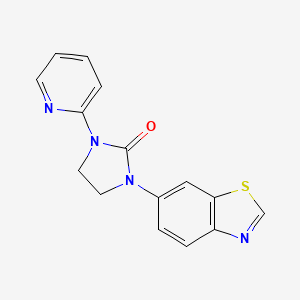
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one
Overview
Description
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one is a heterocyclic compound that contains both benzothiazole and imidazolidinone moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one typically involves the reaction of benzothiazole derivatives with pyridine and imidazolidinone precursors. One common method includes the use of catalytic strategies to incorporate the carbonyl group into 1,2-diamines, followed by diamination of olefins or intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. These methods may include the use of metal catalysts and environmentally friendly protocols to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nitrogen-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazole Derivatives: Widely studied for their broad range of chemical and biological properties.
Uniqueness
1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one is unique due to its combination of benzothiazole and imidazolidinone moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12N4OS |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-6-yl)-3-pyridin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H12N4OS/c20-15-18(7-8-19(15)14-3-1-2-6-16-14)11-4-5-12-13(9-11)21-10-17-12/h1-6,9-10H,7-8H2 |
InChI Key |
VHWRMQWMMJIGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC3=C(C=C2)N=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














